molecular formula C20H16Cl4N6O B11047804 1-(3,4-dichlorophenyl)-3-{(Z)-[(2,4-dichlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}urea

1-(3,4-dichlorophenyl)-3-{(Z)-[(2,4-dichlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}urea

Cat. No.: B11047804
M. Wt: 498.2 g/mol
InChI Key: SQXQPWXBPDLXLU-UHFFFAOYSA-N
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Description

1-(3,4-dichlorophenyl)-3-{(Z)-[(2,4-dichlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}urea is a complex organic compound characterized by its multiple chlorinated phenyl groups and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorophenyl)-3-{(Z)-[(2,4-dichlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}urea typically involves multi-step organic reactions. The process begins with the chlorination of phenyl rings, followed by the formation of urea derivatives. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes and the use of automated reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dichlorophenyl)-3-{(Z)-[(2,4-dichlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or other reduced products.

    Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while reduction can produce amines.

Scientific Research Applications

1-(3,4-dichlorophenyl)-3-{(Z)-[(2,4-dichlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}urea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-3-{(Z)-[(2,4-dichlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}urea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-dichlorophenyl)-3-{(Z)-[(2,4-dichlorophenyl)amino]methylidene}urea
  • 1-(3,4-dichlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}urea

Uniqueness

1-(3,4-dichlorophenyl)-3-{(Z)-[(2,4-dichlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}urea is unique due to its specific combination of chlorinated phenyl groups and a pyrimidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H16Cl4N6O

Molecular Weight

498.2 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-[(E)-N-(2,4-dichlorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]urea

InChI

InChI=1S/C20H16Cl4N6O/c1-10-7-11(2)26-18(25-10)29-19(28-17-6-3-12(21)8-16(17)24)30-20(31)27-13-4-5-14(22)15(23)9-13/h3-9H,1-2H3,(H3,25,26,27,28,29,30,31)

InChI Key

SQXQPWXBPDLXLU-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\NC2=C(C=C(C=C2)Cl)Cl)/NC(=O)NC3=CC(=C(C=C3)Cl)Cl)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC2=C(C=C(C=C2)Cl)Cl)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)C

Origin of Product

United States

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